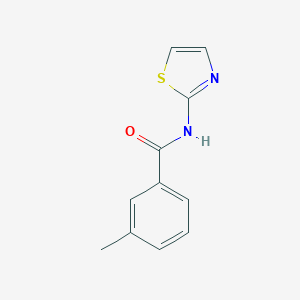
3-Methyl-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of signaling molecules that play a role in the inflammatory response. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the production of prostaglandins, which play a role in the inflammatory response. Additionally, 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to scavenge free radicals and reduce oxidative stress. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has some limitations, including its low water solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 3-Methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research is to further investigate its mechanism of action, including its effects on signaling pathways and gene expression. Another area of research is to explore its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Additionally, future research could focus on developing more water-soluble derivatives of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide to improve its bioavailability and pharmacokinetics.
合成法
3-Methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the condensation reaction between 2-aminothiazole and 3-methylbenzoyl chloride in the presence of a base. The reaction yields 3-Methyl-N-(1,3-thiazol-2-yl)benzamide as a white crystalline solid with a melting point of 177-179°C. The purity of the compound can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
製品名 |
3-Methyl-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC名 |
3-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-7H,1H3,(H,12,13,14) |
InChIキー |
DSEARAKYUSKFIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)





![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
